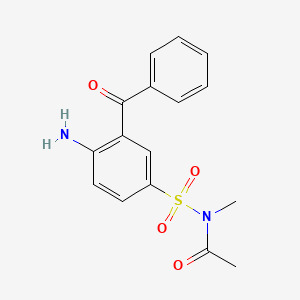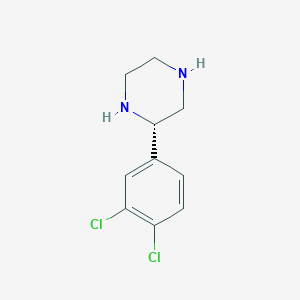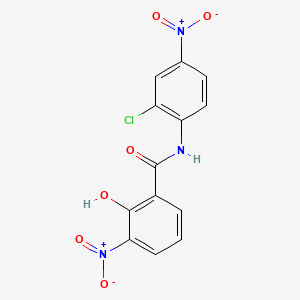
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- is a complex organic compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is known for its unique structural features, including the presence of both nitro and chloro substituents on the benzene ring, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- typically involves multiple steps. One common method includes the chlorosulphonation of benzoic acid to produce 3-(chlorosulphonyl)-benzoic acid, which is then reacted with various amine derivatives to obtain sulphonamide analogues . These analogues are further reacted with SO2Cl followed by 2-aminobenzimidazole to synthesize the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for monitoring the concentrations of intermediates and final products .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding with residues in the allosteric site, such as Arg63 .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-4-nitrophenyl)benzamide
- 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Uniqueness
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- is unique due to the presence of both nitro and chloro groups, which impart distinct chemical reactivity and biological activity compared to its analogues .
Propiedades
Número CAS |
33580-97-1 |
|---|---|
Fórmula molecular |
C13H8ClN3O6 |
Peso molecular |
337.67 g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H8ClN3O6/c14-9-6-7(16(20)21)4-5-10(9)15-13(19)8-2-1-3-11(12(8)18)17(22)23/h1-6,18H,(H,15,19) |
Clave InChI |
GFVLDDOBLMCEGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
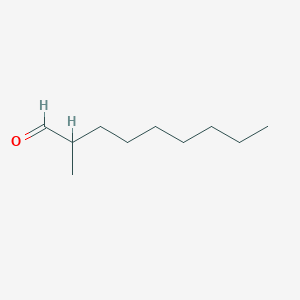
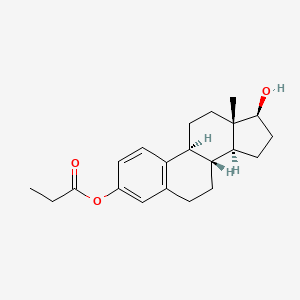
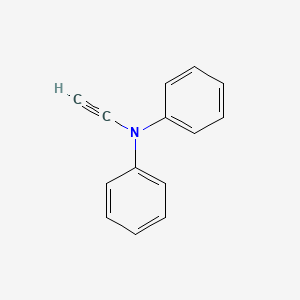
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
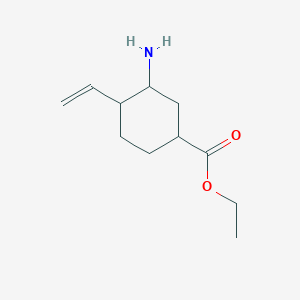
![(5E)-5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14154911.png)
